molecular formula C16H21N3O5S B2482776 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-08-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2482776
CAS RN: 1448044-08-3
M. Wt: 367.42
InChI Key: IMHUTYMZWDSUHN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The resulting noble ligands are crystallized in solvents like acetone, EtOAc, and EtOH. Various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, are employed to characterize the compound. Additionally, single crystal X-ray diffraction analysis provides insights into its crystal structure .

Detection of Carcinogenic Lead (Pb2+)

The compound demonstrates significant potential for detecting carcinogenic heavy metal ions, specifically lead (Pb2+). Researchers have developed a sensitive and selective Pb2+ sensor by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibits excellent sensitivity (2220.0 pA μM−1 cm−2), a low limit of quantification (LOQ) of 320.0 mM, and a low limit of detection (LOD) of 96.0 pM. This electrochemical approach holds promise for environmental monitoring and health-related applications .

Anticancer Properties

Several studies explore the anticancer potential of compounds related to this structure. For instance:

Drug Design and QSAR Studies

Researchers find it interesting to design substituted cinnamides based on this compound’s structure. These N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides are investigated for their potential as more potent drugs. Quantitative structure-activity relationship (QSAR) studies play a crucial role in drug design .

Mechanism of Action

Target of Action

The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has been found to have significant effects on various targets. It has been reported to have anticancer activity against various cancer cell lines . The compound has also shown a significant promotive effect on the primary root growth of Arabidopsis .

Mode of Action

The compound interacts with its targets and induces changes in their function. For instance, in cancer cells, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis . This leads to the inhibition of cancer cell proliferation, contributing to its anticancer activity.

Biochemical Pathways

The compound affects various biochemical pathways. In cancer cells, it has been found to inhibit VEGFR1, a key player in angiogenesis . By inhibiting this receptor, the compound can prevent the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen. This is one of the mechanisms through which the compound exerts its anticancer effects.

Result of Action

The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis, leading to the inhibition of cell proliferation . In plants, it promotes primary root growth .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10-16(11(2)19(3)18-10)25(21,22)17-7-6-13(20)12-4-5-14-15(8-12)24-9-23-14/h4-5,8,13,17,20H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHUTYMZWDSUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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